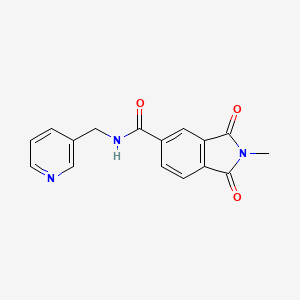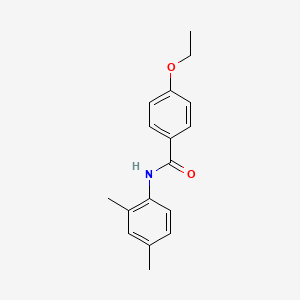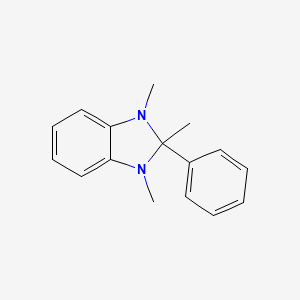![molecular formula C16H18N2O3S B5781507 N~2~-(2-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5781507.png)
N~2~-(2-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N~2~-(2-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide, commonly known as MNSG, is a chemical compound that has gained significant attention in the field of scientific research. This compound has been extensively studied due to its potential in various applications, including medicinal chemistry, drug discovery, and biochemistry.
科学的研究の応用
MNSG has been extensively studied for its potential applications in medicinal chemistry and drug discovery. Several studies have reported that MNSG exhibits inhibitory activity against various enzymes, including carbonic anhydrase, acetylcholinesterase, and butyrylcholinesterase. These enzymes play a crucial role in several physiological processes, and the inhibition of these enzymes can lead to the development of novel therapeutic agents for various diseases, including Alzheimer's disease, glaucoma, and epilepsy.
作用機序
The mechanism of action of MNSG involves the inhibition of various enzymes, including carbonic anhydrase, acetylcholinesterase, and butyrylcholinesterase. The inhibition of these enzymes leads to the accumulation of their respective substrates, which results in the disruption of various physiological processes. Additionally, MNSG has also been reported to exhibit antioxidant and anti-inflammatory activities, which further contribute to its potential therapeutic effects.
Biochemical and Physiological Effects:
MNSG has been reported to exhibit several biochemical and physiological effects, including the inhibition of various enzymes, antioxidant activity, and anti-inflammatory activity. Additionally, MNSG has also been reported to exhibit neuroprotective effects, which make it a potential candidate for the development of therapeutic agents for various neurological disorders.
実験室実験の利点と制限
MNSG exhibits several advantages for lab experiments, including its high purity, stability, and ease of synthesis. Additionally, MNSG exhibits inhibitory activity against various enzymes, which makes it a potential candidate for the development of novel therapeutic agents. However, MNSG also exhibits certain limitations for lab experiments, including its low solubility in water, which makes it difficult to use in aqueous solutions.
将来の方向性
Several future directions can be explored for the further development of MNSG. These include the synthesis of new analogs of MNSG with improved pharmacological properties, the development of novel drug delivery systems for MNSG, and the investigation of its potential therapeutic effects in various disease models. Additionally, the elucidation of the mechanism of action of MNSG can provide valuable insights into its potential therapeutic applications.
Conclusion:
In conclusion, MNSG is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in medicinal chemistry, drug discovery, and biochemistry. The synthesis of MNSG involves the reaction between N-(2-methylphenyl)glycinamide and 4-methylphenylsulfonyl chloride in the presence of a base catalyst. MNSG exhibits inhibitory activity against various enzymes, including carbonic anhydrase, acetylcholinesterase, and butyrylcholinesterase, and also exhibits antioxidant and anti-inflammatory activities. MNSG has several advantages for lab experiments, including its high purity, stability, and ease of synthesis, but also exhibits certain limitations, including its low solubility in water. Several future directions can be explored for the further development of MNSG, including the synthesis of new analogs with improved pharmacological properties, the development of novel drug delivery systems, and the investigation of its potential therapeutic effects in various disease models.
合成法
The synthesis of MNSG involves the reaction between N-(2-methylphenyl)glycinamide and 4-methylphenylsulfonyl chloride in the presence of a base catalyst. The reaction yields MNSG as a white crystalline solid with a melting point of 180-182°C. The purity of the compound can be confirmed by various analytical techniques, including NMR spectroscopy, mass spectrometry, and HPLC.
特性
IUPAC Name |
2-(2-methyl-N-(4-methylphenyl)sulfonylanilino)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3S/c1-12-7-9-14(10-8-12)22(20,21)18(11-16(17)19)15-6-4-3-5-13(15)2/h3-10H,11H2,1-2H3,(H2,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSNOMZKDCGHFEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)N)C2=CC=CC=C2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]-1H-tetrazole](/img/structure/B5781432.png)
![N-{[(4-methoxyphenyl)amino]carbonothioyl}cyclohexanecarboxamide](/img/structure/B5781444.png)


![2-chloro-N-[4-(propionylamino)phenyl]benzamide](/img/structure/B5781468.png)
![N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]butanamide](/img/structure/B5781476.png)

![5-{[1-(3-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-3-phenyl-2,4-imidazolidinedione](/img/structure/B5781490.png)
![3-chloro-N-{[(5-ethyl-2-hydroxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5781497.png)




![N-(4-{2-[4-(hexyloxy)phenoxy]ethoxy}benzylidene)-4H-1,2,4-triazol-4-amine](/img/structure/B5781529.png)